Rel-((2R,4S)-4-methylpiperidin-2-yl)methanamine
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Overview
Description
Rel-((2R,4S)-4-methylpiperidin-2-yl)methanamine: is a chiral amine compound characterized by its piperidine ring structure with a methyl group at the 4-position and a methanamine group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-((2R,4S)-4-methylpiperidin-2-yl)methanamine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the piperidine ring, which can be derived from commercially available starting materials.
Methylation: The 4-position of the piperidine ring is methylated using appropriate reagents such as methyl iodide or methyl bromide under basic conditions.
Amination: The 2-position is then functionalized with a methanamine group through reductive amination, using reagents like formaldehyde and a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high selectivity and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Rel-((2R,4S)-4-methylpiperidin-2-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into secondary or tertiary amines using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the amine or piperidine ring positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Imines or nitriles.
Reduction: Secondary or tertiary amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Rel-((2R,4S)-4-methylpiperidin-2-yl)methanamine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is employed in the study of enzyme interactions and receptor binding due to its chiral nature.
Industrial Applications: The compound is used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of Rel-((2R,4S)-4-methylpiperidin-2-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity and leading to various biological effects. The pathways involved may include neurotransmitter modulation or enzyme inhibition.
Comparison with Similar Compounds
Rel-((2R,4S)-4-methylpiperidin-2-yl)methanamine can be compared with other similar compounds, such as:
(2R,4S)-4-methylpiperidine: Lacks the methanamine group, making it less versatile in chemical reactions.
(2R,4S)-4-methylpiperidin-2-yl)methanol: Contains a hydroxyl group instead of a methanamine group, leading to different reactivity and applications.
(2R,4S)-4-methylpiperidin-2-yl)acetic acid:
This compound is unique due to its specific functional groups and chiral configuration, which confer distinct reactivity and biological activity.
Properties
CAS No. |
1955541-70-4 |
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Molecular Formula |
C7H16N2 |
Molecular Weight |
128.22 g/mol |
IUPAC Name |
[(2R,4S)-4-methylpiperidin-2-yl]methanamine |
InChI |
InChI=1S/C7H16N2/c1-6-2-3-9-7(4-6)5-8/h6-7,9H,2-5,8H2,1H3/t6-,7+/m0/s1 |
InChI Key |
RLOLMRDUFXPXRJ-NKWVEPMBSA-N |
Isomeric SMILES |
C[C@H]1CCN[C@H](C1)CN |
Canonical SMILES |
CC1CCNC(C1)CN |
Origin of Product |
United States |
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